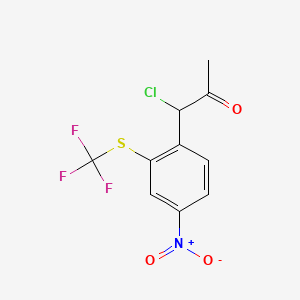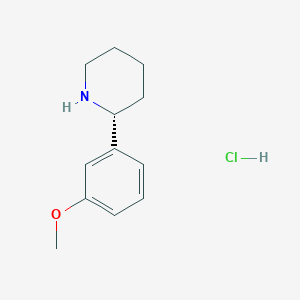
(R)-2-(3-methoxyphenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which is in turn attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-methoxyphenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(3-methoxyphenyl)piperidine hydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-methoxyphenyl)piperidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-methoxyphenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(3-methoxyphenyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(3-methoxyphenyl)piperidine hydrochloride: A similar compound with the methoxy group attached at a different position on the phenyl ring.
®-2-(4-methoxyphenyl)piperidine hydrochloride: Another similar compound with the methoxy group attached at the para position on the phenyl ring.
Uniqueness
®-2-(3-methoxyphenyl)piperidine hydrochloride is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methoxy group on the phenyl ring can significantly impact the compound’s properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
(2R)-2-(3-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
BTSSKUMKYPGJFM-UTONKHPSSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2CCCCN2.Cl |
SMILES canónico |
COC1=CC=CC(=C1)C2CCCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
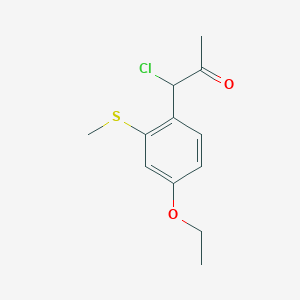
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
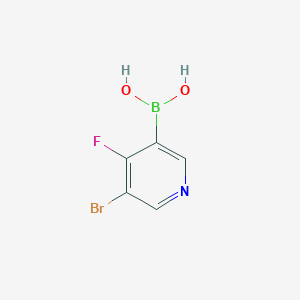
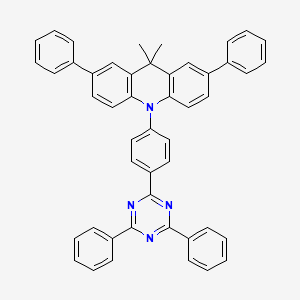

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
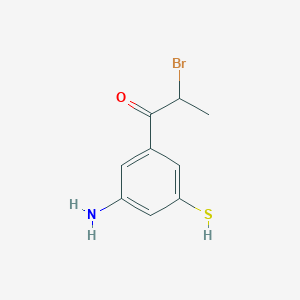
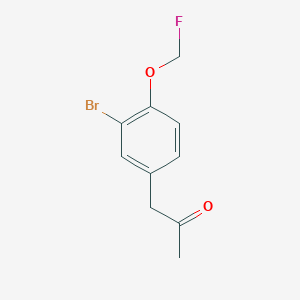
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)

